molecular formula C7H7NO2 B7891432 6-Hydroxy-2-methylnicotinaldehyde

6-Hydroxy-2-methylnicotinaldehyde

Cat. No.: B7891432
M. Wt: 137.14 g/mol
InChI Key: QLXPFQCSBMOUNX-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylnicotinaldehyde is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of nicotinic acid and features a hydroxyl group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylnicotinaldehyde can be achieved through various organic synthesis methods. One common approach involves the hydroxylation of 2-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions . Another method includes the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the hydroxylation and methylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of nicotinaldehyde, which can be further utilized in different chemical processes .

Scientific Research Applications

6-Hydroxy-2-methylnicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and other diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, influence oxidative stress responses, and affect cellular signaling pathways. The compound’s hydroxyl and aldehyde groups play crucial roles in its biochemical interactions and effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylnicotinaldehyde
  • 6-Hydroxy-5-methylnicotinaldehyde

Uniqueness

6-Hydroxy-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6th position and methyl group at the 2nd position differentiate it from other nicotinaldehyde derivatives, making it valuable for targeted research and applications.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXPFQCSBMOUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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